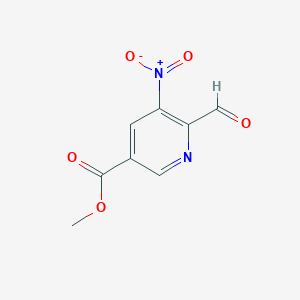
Methyl 6-formyl-5-nitronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-formyl-5-nitronicotinate is a chemical compound with the molecular formula C8H6N2O5 It is a derivative of nicotinic acid and contains both formyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-5-nitronicotinate typically involves multiple steps. One common method starts with 6-methyl nicotinate as the raw material. The process involves the following steps :
Bromination: 6-methyl nicotinate is reacted with bromine in the presence of glacial acetic acid to form 6-tribromomethyl nicotinate.
Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite aqueous solution to remove one bromine atom, resulting in 6-dibromomethyl nicotinate.
Formylation: Finally, the 6-dibromomethyl nicotinate is reacted with morpholine to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high yield and purity, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methyl 6-carboxy-5-nitronicotinate.
Reduction: Methyl 6-formyl-5-aminonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-formyl-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-formyl-5-nitronicotinate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The formyl group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-5-nitronicotinate: Similar structure but with a fluorine atom instead of a formyl group.
Methyl 6-chloro-5-nitronicotinate: Contains a chlorine atom instead of a formyl group.
Methyl 6-hydroxy-5-nitronicotinate: Contains a hydroxyl group instead of a formyl group.
Uniqueness
Methyl 6-formyl-5-nitronicotinate is unique due to the presence of both formyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H6N2O5 |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
methyl 6-formyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H6N2O5/c1-15-8(12)5-2-7(10(13)14)6(4-11)9-3-5/h2-4H,1H3 |
InChI Key |
PZOLMOHZOWGPOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


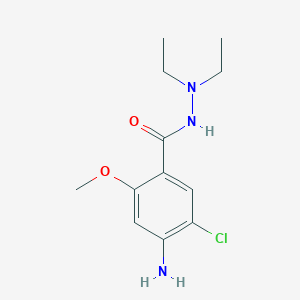
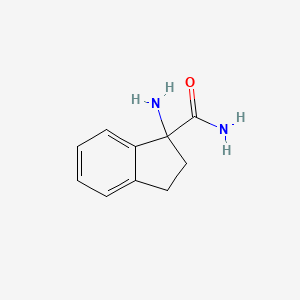
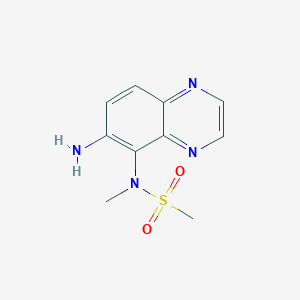
![(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)

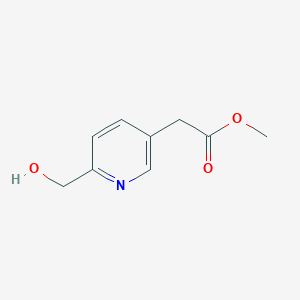

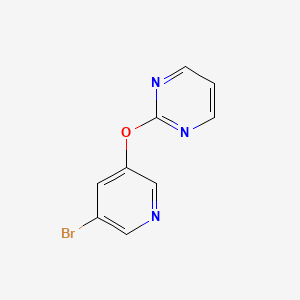
![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
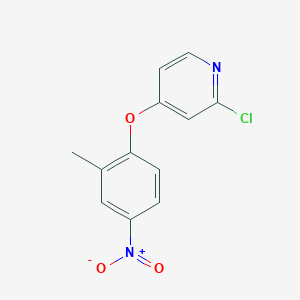

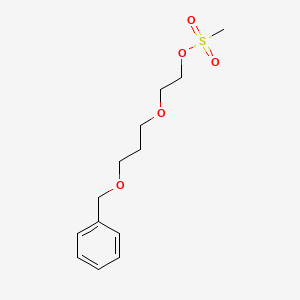
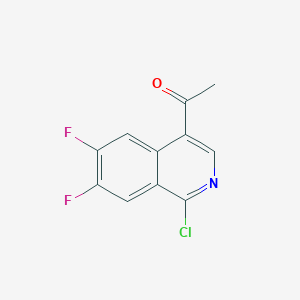
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
